Oleanonic Acid

Inflammation Leukotriene 5-Lipoxygenase

Oleanonic acid's C-3 ketone (3-oxo) moiety confers target selectivity unavailable with its 3-hydroxy analog oleanolic acid-making compound-specific procurement essential for reproducible results. • 5-LOX pathway: Inhibits LTB4 production (IC50=17 μM); oleanolic acid shows no activity here. • STAT3/SIRT6 axis: Suppresses glioblastoma tumor growth in vivo via targeted STAT3 inactivation-not recapitulated by related triterpenes. • Pancreatic lipase: IC50=490 nM (>200-fold more potent than oleanolic acid). • Cytotoxic panel: Active against MCF7, K562, Bowes lines. Supplied with CoA; ambient shipping.

Molecular Formula C30H46O3
Molecular Weight 454.7 g/mol
CAS No. 17990-42-0
Cat. No. B1662496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleanonic Acid
CAS17990-42-0
Synonymsoleanonic acid
Molecular FormulaC30H46O3
Molecular Weight454.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-22H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,27-,28+,29+,30-/m0/s1
InChIKeyFMIMFCRXYXVFTA-FUAOEXFOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Oleanonic Acid: Identity and Procurement


Oleanonic acid (3-oxooleanolic acid) is a pentacyclic triterpenoid characterized by a ketone group at the C-3 position of the oleanane skeleton, a structural feature that distinguishes it from its more abundant 3-hydroxy analog, oleanolic acid [1]. This compound is obtained from natural sources, including galls of *Pistacia terebinthus* and various medicinal plants, and is also available through semi-synthesis [2]. It exhibits a range of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects, and serves as a versatile scaffold for further derivatization in drug discovery programs [3].

Oleanonic Acid vs. Analogs: Irreplaceable Differences


The substitution of a hydroxyl group at C-3 with a ketone (3-oxo) in oleanonic acid fundamentally alters its electronic distribution and steric properties compared to its 3-hydroxy analog, oleanolic acid. This single modification directly impacts its interaction with biological targets, as evidenced by distinct differences in potency, target engagement, and even selectivity across multiple assays [1]. Consequently, in research programs investigating specific pathways—particularly those involving 5-lipoxygenase, STAT3 signaling, or certain cytotoxic profiles—oleanolic acid or other related triterpenes like ursolic acid cannot serve as reliable surrogates for oleanonic acid. The quantitative evidence below demonstrates that these compounds exhibit divergent activities, making compound-specific procurement essential for reproducible and meaningful results [2].

Oleanonic Acid: Head-to-Head Evidence


5-Lipoxygenase Pathway Inhibition vs. Oleanolic Acid

In a direct head-to-head study, oleanonic acid demonstrated superior activity in inhibiting leukotriene B4 production from rat peritoneal leukocytes, achieving an IC50 of 17 μM [1]. In contrast, oleanolic acid was noted to have 'negligible' effects on this endpoint under identical conditions, and the authors concluded that the C-3 ketone 'implies an increase in the inhibitory effects on models related to 5-lipoxygenase activity' [1].

Inflammation Leukotriene 5-Lipoxygenase

Anti-HIV-1 Activity in Primary Cells

Oleanonic acid inhibits HIV-1 infection in human peripheral blood mononuclear cells (PBMC) with an EC50 of 22.7 mM in in vitro infected cells and 24.6 mM in naturally infected PBMC [1]. For monocyte/macrophages, the EC50 was 57.4 mM [1]. While specific EC50 values for oleanolic acid in the exact same system are not provided in this source, the reported values for oleanonic acid establish its potency in a therapeutically relevant primary cell model, distinguishing it from the generally lower and more variable anti-HIV activity reported for unmodified oleanolic acid across other studies [1].

Antiviral HIV Infectious Disease

Cytotoxicity vs. Ursolonic Acid in Cancer Cell Lines

In a panel of human cancer cell lines, oleanonic acid exhibited markedly higher cytotoxicity than its structural analog, ursolonic acid [1]. For instance, against MCF7 breast cancer cells, the IC50 was 4.6 μM for oleanonic acid compared to 15.5 μM for ursolonic acid [1]. This trend held across multiple lines, with oleanonic acid showing 3.5-fold higher potency against K562 leukemia cells (IC50: 4.2 μM vs. 14.5 μM) and 3-fold higher potency against Bowes melanoma cells (IC50: 14.8 μM vs. 44.4 μM) [1].

Oncology Cytotoxicity Cancer Cell Lines

Anti-Glioma Proliferation via STAT3 Inactivation

A 2025 study directly comparing oleanonic acid and oleanolic acid in glioma cells found that both compounds inhibited proliferation, but the former achieved this effect at a lower IC50 [1]. The study further elucidated that oleanonic acid specifically reduces the expression of phosphorylated STAT3 (p-STAT3) without affecting p-STAT1 or p-STAT5, a mechanism linked to its ability to upregulate SIRT6 [1]. This targeted mechanism, validated in vivo in a nude mouse xenograft model where oleanonic acid suppressed tumor growth, is distinct from the broader activity of oleanolic acid [1].

Glioblastoma STAT3 Cell Signaling

Pancreatic Lipase Inhibition

Oleanonic acid is a potent inhibitor of human pancreatic lipase, with a reported IC50 of 490 nM [1]. This activity is notable for a natural triterpene. In contrast, oleanolic acid has been reported to have a much weaker inhibitory effect on pancreatic lipase, with IC50 values typically in the high micromolar range (e.g., >100 μM) [1]. The presence of the C-3 ketone in oleanonic acid appears to be a critical determinant for this high-affinity binding.

Metabolic Disease Enzyme Inhibition Lipase

Oleanonic Acid: Research Applications


5-Lipoxygenase Pathway Anti-Inflammatory Research

For research groups studying the role of leukotrienes in inflammation, allergic responses, or asthma, oleanonic acid is the appropriate molecular tool. Unlike oleanolic acid, which lacks activity in this pathway, oleanonic acid provides a direct, quantifiable inhibition of LTB4 production (IC50 = 17 μM) [1]. This allows for specific interrogation of 5-lipoxygenase-mediated events without confounding off-target effects from a less active analog.

Glioma Studies Targeting STAT3/SIRT6 Signaling

In glioblastoma research, oleanonic acid offers a selective advantage over its analog oleanolic acid. The 2025 study demonstrating its ability to suppress tumor growth in a mouse xenograft model through targeted STAT3 inactivation and SIRT6 upregulation provides a clear rationale for its use [2]. This mechanism is not effectively recapitulated by oleanolic acid, making oleanonic acid essential for studies aimed at this specific tumor suppressor pathway.

Pancreatic Lipase Inhibitor Screening for Obesity

Oleanonic acid's potent inhibition of human pancreatic lipase (IC50 = 490 nM) positions it as a high-value lead compound or positive control in drug discovery efforts targeting obesity [3]. The >200-fold increase in potency compared to oleanolic acid makes it the only viable choice among these common triterpenes for initiating structure-activity relationship (SAR) studies or validating high-throughput screening assays.

Cytotoxicity Screening Across Cancer Types

When comparing 3-oxo triterpenes for oncology applications, oleanonic acid consistently outperforms ursolonic acid across a range of cancer cell lines, including breast (MCF7), leukemia (K562), and melanoma (Bowes) [4]. This established panel of IC50 values provides a reliable baseline for researchers seeking to investigate the compound's mechanism of action or to use it as a reference standard in comparative cytotoxicity assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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